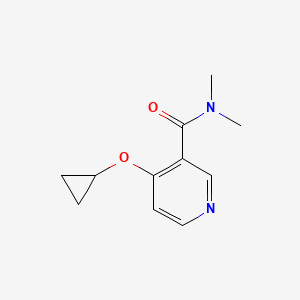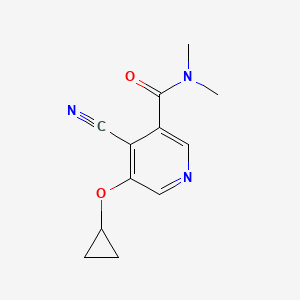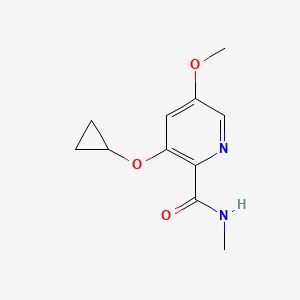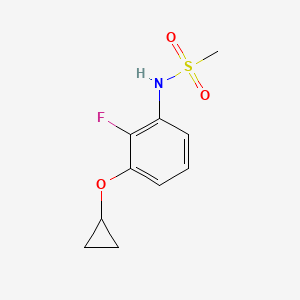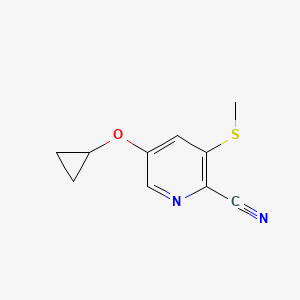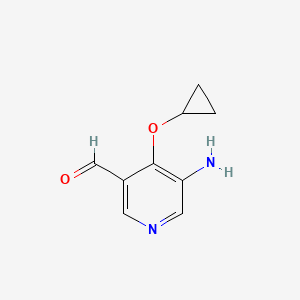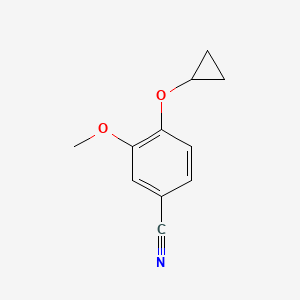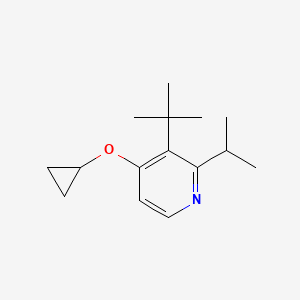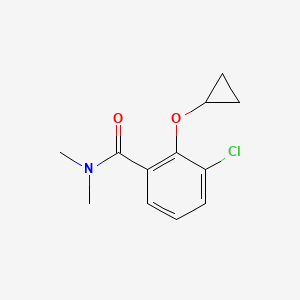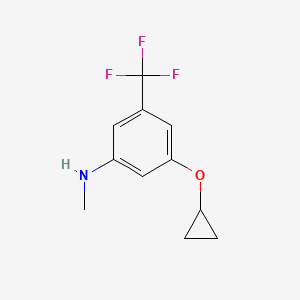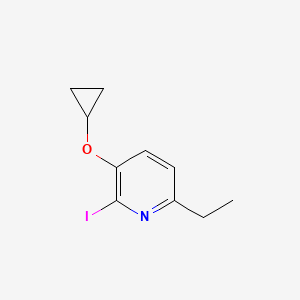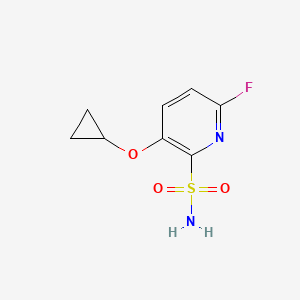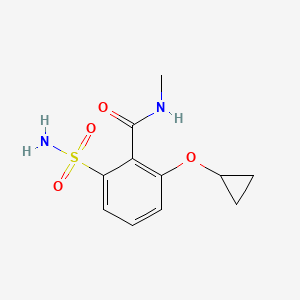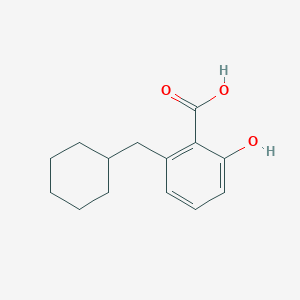
2-(Cyclohexylmethyl)-6-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexylmethyl)-6-hydroxybenzoic acid is an organic compound that features a cyclohexylmethyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-6-hydroxybenzoic acid typically involves the alkylation of 6-hydroxybenzoic acid with cyclohexylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohexylmethyl)-6-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of cyclohexylmethyl-6-oxo-benzoic acid.
Reduction: Formation of cyclohexylmethyl-6-hydroxybenzyl alcohol.
Substitution: Formation of cyclohexylmethyl-6-halobenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexylmethyl)-6-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexylmethyl)-6-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Cyclohexylmethyl)-4-hydroxybenzoic acid
- 2-(Cyclohexylmethyl)-3-hydroxybenzoic acid
- 2-(Cyclohexylmethyl)-5-hydroxybenzoic acid
Uniqueness
2-(Cyclohexylmethyl)-6-hydroxybenzoic acid is unique due to the specific positioning of the cyclohexylmethyl group and the hydroxyl group on the benzoic acid core. This unique structure can result in distinct chemical and biological properties compared to its isomers.
Eigenschaften
Molekularformel |
C14H18O3 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-(cyclohexylmethyl)-6-hydroxybenzoic acid |
InChI |
InChI=1S/C14H18O3/c15-12-8-4-7-11(13(12)14(16)17)9-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9H2,(H,16,17) |
InChI-Schlüssel |
CPXLKRDSMQSBRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC2=C(C(=CC=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


